molecular formula C10H10BrCl2N B11781230 1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine

1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine

Cat. No.: B11781230
M. Wt: 295.00 g/mol
InChI Key: BEWFTMWFSVBVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine ( 1779126-50-9) is a chemical compound with the molecular formula C 10 H 10 BrCl 2 N and a molecular weight of 295.00 . This organobromine compound serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its molecular structure features a pyrrolidine substituent attached to a benzene ring that is further functionalized with bromine and chlorine atoms, making it a valuable scaffold for constructing more complex molecules . While specific biological data for this compound may be limited, its core structure is related to derivatives studied for various pharmacological activities. For instance, structurally similar 4-bromo-2,6-dichlorophenyl derivatives have been identified as key intermediates in the synthesis of novel heterocyclic compounds, such as pyrazine derivatives, which are explored as potential inhibitors for targets like human carbonic anhydrase-II (hCA-II) . As such, this compound holds significant value for researchers in hit-to-lead optimization campaigns and for the discovery and development of new therapeutic agents . Intended Use & Precautions: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting, utilizing proper personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrCl2N

Molecular Weight

295.00 g/mol

IUPAC Name

1-(4-bromo-2,6-dichlorophenyl)pyrrolidine

InChI

InChI=1S/C10H10BrCl2N/c11-7-5-8(12)10(9(13)6-7)14-3-1-2-4-14/h5-6H,1-4H2

InChI Key

BEWFTMWFSVBVMG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2Cl)Br)Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 4 Bromo 2,6 Dichlorophenyl Pyrrolidine

Approaches to N-Aryl Pyrrolidine (B122466) Formation

The formation of the bond between the pyrrolidine nitrogen and the substituted phenyl ring is the crucial step in the synthesis of the target molecule. Several powerful methods are available for this transformation.

Direct N-arylation reactions represent a common and effective method for the formation of carbon-nitrogen bonds. The Ullmann and Buchwald-Hartwig reactions are prominent examples of such transformations.

The Ullmann condensation is a classic copper-catalyzed reaction that couples an amine with an aryl halide. organic-chemistry.org In the context of synthesizing 1-(4-bromo-2,6-dichlorophenyl)pyrrolidine, this would involve the reaction of pyrrolidine with a suitable 4-bromo-2,6-dichlorophenyl halide. The reaction is typically carried out at elevated temperatures in the presence of a copper catalyst and a base. organic-chemistry.orgrsc.org

The Buchwald-Hartwig amination is a more recent and often more versatile palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. researchgate.net This reaction generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann reaction. The catalytic cycle involves oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl amine product. researchgate.net For the synthesis of the target compound, this would involve reacting pyrrolidine with a 4-bromo-2,6-dichloro-substituted aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

ReactionCatalystTypical Conditions
Ullmann CondensationCopper (e.g., CuI, Cu powder)High temperature, base (e.g., K2CO3)
Buchwald-Hartwig AminationPalladium (e.g., Pd(OAc)2, Pd2(dba)3) with a phosphine ligandMilder temperature, base (e.g., NaOtBu)

Reductive amination is a powerful and widely used method for the synthesis of amines. masterorganicchemistry.comresearchgate.net This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of an amine with a carbonyl compound, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.comnih.gov To synthesize this compound via this route, a suitable precursor would be 4-bromo-2,6-dichlorobenzaldehyde. The reaction would proceed by the condensation of this aldehyde with pyrrolidine to form a pyrrolidinium (B1226570) ion, which is then reduced using a selective reducing agent.

Commonly used reducing agents for reductive amination include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent is crucial to ensure that the iminium ion is reduced in the presence of the starting aldehyde. masterorganicchemistry.com

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.netnih.gov These reactions are characterized by high atom economy and operational simplicity. Several MCRs have been developed for the synthesis of substituted pyrrolidines. tandfonline.commdpi.com

For instance, a three-component reaction could potentially involve an aniline (B41778) derivative, an aldehyde, and an alkene in a [3+2] cycloaddition to form the pyrrolidine ring. nih.gov Adapting such a strategy for the synthesis of this compound would require the use of 4-bromo-2,6-dichloroaniline (B1266110) as the amine component.

The formation of the pyrrolidine ring can also be achieved through intramolecular cyclization reactions of acyclic precursors. mdpi.comnih.gov This approach involves constructing a linear substrate containing both the aryl amine and a latent pyrrolidine ring, which is then induced to cyclize.

One such strategy could involve the N-alkylation of 4-bromo-2,6-dichloroaniline with a 1,4-dihalobutane derivative. The resulting N-(4-halobutyl)aniline can then undergo an intramolecular nucleophilic substitution to form the pyrrolidine ring. mdpi.com Another approach is the reductive cyclization of a γ-nitro ketone or ester that is attached to the aryl amine.

Cyclization StrategyKey PrecursorReaction Type
Intramolecular N-alkylationN-(4-halobutyl)-4-bromo-2,6-dichloroanilineNucleophilic Substitution
Reductive Cyclizationγ-nitrocarbonyl compound attached to the aryl amineReduction and intramolecular condensation

Dehydrogenative coupling reactions offer an atom-economical and environmentally benign approach to bond formation, often with the liberation of hydrogen gas as the only byproduct. nih.gov The dehydrogenative coupling of alcohols and amines to form C-N bonds has emerged as a powerful tool in organic synthesis. acs.org

In the context of synthesizing this compound, this could be envisioned as a reaction between 4-bromo-2,6-dichloroaniline and 1,4-butanediol. This transformation would likely require a transition metal catalyst, such as ruthenium or iridium, to facilitate the dehydrogenation of the alcohol and subsequent amination steps, leading to the formation of the pyrrolidine ring. semanticscholar.org

Synthesis of 4-Bromo-2,6-dichlorophenyl Precursors

The availability of appropriately substituted aromatic precursors is essential for the synthesis of the target molecule. Key precursors include 4-bromo-2,6-dichloroaniline and 4-bromo-2,6-dichlorophenol.

The synthesis of 4-bromo-2,6-dichloroaniline can be achieved through a multi-step sequence starting from aniline. A common route involves the acetylation of aniline to protect the amino group, followed by bromination and then dichlorination. The protecting acetyl group is subsequently removed by hydrolysis to yield the desired product. cram.comyoutube.com Alternatively, 2,6-dichloroaniline (B118687) can be brominated to afford 4-bromo-2,6-dichloroaniline. guidechem.com The synthesis of 2,6-dichloroaniline itself can be achieved by the chlorination of p-nitrochlorobenzene followed by reduction, or by the nitration of m-dichlorobenzene followed by reduction. guidechem.com

The synthesis of 4-bromo-2,6-dichlorophenol can be accomplished by the bromination of 2,6-dichlorophenol. The synthesis of related compounds such as 4-bromo-2-chlorophenol (B165030) and 4-bromo-2,5-dichlorophenol (B52177) have been reported through the bromination of the corresponding chlorophenols. google.comgoogle.com These reactions often employ bromine in a suitable solvent, sometimes with a catalyst to control regioselectivity. google.comgoogle.com

PrecursorStarting MaterialKey Reaction Steps
4-Bromo-2,6-dichloroanilineAnilineAcetylation, bromination, dichlorination, hydrolysis
4-Bromo-2,6-dichloroaniline2,6-dichloroanilineBromination
4-Bromo-2,6-dichlorophenol2,6-dichlorophenolBromination

Optimization of Reaction Conditions and Yields for this compound

The successful synthesis of this compound with high yield requires careful optimization of reaction parameters for the chosen synthetic strategy.

For the Buchwald-Hartwig amination , a systematic screening of the catalyst system (palladium precursor and ligand), base, and solvent is essential. nih.gov The steric hindrance from the two ortho-chloro substituents makes the selection of a bulky phosphine ligand particularly crucial. Ligands like XPhos, RuPhos, and t-BuXPhos have proven effective for coupling with hindered aryl halides. nih.gov The choice of base and solvent also plays a significant role in reaction efficiency.

Table 1: Illustrative Optimization Parameters for Buchwald-Hartwig Amination

Entry Palladium Precursor (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1 Pd₂(dba)₃ (1) XPhos (2) NaOtBu Toluene 100 High
2 Pd(OAc)₂ (2) RuPhos (4) K₃PO₄ Dioxane 110 Moderate
3 [Pd(allyl)Cl]₂ (0.5) t-BuXPhos (2) K₂CO₃ Toluene 110 Moderate-High
4 Pd₂(dba)₃ (1) DavePhos (2) NaOtBu Toluene 100 High

Data is representative and based on general findings for similar sterically hindered couplings. nih.gov

For the Nucleophilic Aromatic Substitution (SNAr) , optimization focuses on temperature, solvent, and the choice of base. Polar aprotic solvents like DMF or DMSO are typically used as they can solvate the cation of the base while leaving the nucleophile relatively free, increasing its reactivity. The reaction is often performed at elevated temperatures to overcome the activation energy barrier. chemicalbook.com

Table 2: Illustrative Optimization Parameters for SNAr Reaction

Entry Substrate Base Solvent Temperature (°C) Time (h) Yield (%)
1 1-bromo-2,6-dichloro-4-fluorobenzene K₂CO₃ DMF 100 12 High
2 1-bromo-2,6-dichloro-4-fluorobenzene Cs₂CO₃ DMSO 120 8 High
3 1-bromo-2,6-dichloro-4-fluorobenzene Et₃N Acetonitrile 80 24 Low-Moderate
4 1,4-dibromo-2,6-dichlorobenzene K₂CO₃ DMF 150 24 Low

Data is representative and based on general findings for SNAr reactions with secondary amines. chemicalbook.comresearchgate.net

Scale-Up Considerations in the Synthesis of N-Aryl Pyrrolidine Scaffolds

Transitioning the synthesis of N-aryl pyrrolidine scaffolds, including this compound, from laboratory-scale to industrial production involves several critical considerations. mdpi.com

For Buchwald-Hartwig amination , the primary challenges on a larger scale include:

Catalyst Cost and Loading : Palladium catalysts and specialized phosphine ligands are expensive. Reducing catalyst loading (mol%) without compromising yield and reaction time is a key goal. High-turnover number catalysts are highly desirable.

Palladium Removal : The final product, especially if intended for pharmaceutical applications, must be free of residual palladium, which is toxic. This requires robust purification methods, such as treatment with activated carbon, specialized scavengers, or crystallization, which can add cost and complexity.

Reaction Homogeneity and Heat Transfer : As the reaction volume increases, ensuring efficient mixing and managing the heat generated by the reaction becomes more challenging.

Oxygen Sensitivity : The Pd(0) catalyst is sensitive to air, requiring reactions to be run under an inert atmosphere (e.g., nitrogen or argon), which can be more difficult to maintain on a large scale. libretexts.org

For Nucleophilic Aromatic Substitution (SNAr) , scale-up considerations often revolve around:

Thermal Safety : SNAr reactions can be highly exothermic. Careful control of reagent addition rates and efficient heat dissipation are crucial to prevent thermal runaway.

Solvent Handling : The use of high-boiling point polar aprotic solvents like DMF and DMSO can complicate product isolation and solvent recovery/recycling.

Work-up and Purification : Large-scale aqueous work-ups can generate significant amounts of waste. Developing efficient crystallization or distillation methods for purification is important.

Precursor Availability : The availability and cost of highly functionalized starting materials, such as 1-bromo-2,6-dichloro-4-fluorobenzene, can be a limiting factor for large-scale production.

Recent studies have demonstrated the feasibility of scaling up N-aryl pyrrolidine synthesis, with successful gram-scale preparations reported in the literature, showcasing the potential for these methodologies in larger-scale applications. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine, ¹H NMR, ¹³C NMR, and 2D NMR techniques are instrumental.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrrolidine (B122466) ring and the aromatic ring. The protons on the carbons adjacent to the nitrogen atom of the pyrrolidine ring would likely appear as a multiplet in the downfield region, typically around 3.0-3.5 ppm, due to the deshielding effect of the nitrogen. The remaining protons of the pyrrolidine ring would be expected to resonate further upfield, likely in the range of 1.8-2.2 ppm. The aromatic protons, being in different chemical environments, would also show distinct signals. The proton situated between the two chlorine atoms would be the most deshielded, while the other two aromatic protons would have slightly different chemical shifts due to the influence of the bromine and chlorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of 10 distinct carbon signals would be anticipated, corresponding to the 10 carbon atoms in the molecule, assuming no accidental equivalence. The carbons of the pyrrolidine ring would appear in the aliphatic region of the spectrum, with the carbons directly bonded to the nitrogen appearing more downfield. The aromatic carbons would resonate in the downfield region, typically between 120 and 150 ppm. The carbon atoms bonded to the halogens (bromine and chlorine) would have their chemical shifts significantly influenced by the electronegativity and the "heavy atom effect" of these substituents.

2D NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to further confirm the structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the protons of the pyrrolidine ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of both the ¹H and ¹³C NMR spectra.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
Pyrrolidine CH₂ (adjacent to N)3.0 - 3.5Multiplet
Pyrrolidine CH₂ (other)1.8 - 2.2Multiplet
Aromatic CH7.0 - 7.5Various
Carbon Predicted Chemical Shift (ppm)
Pyrrolidine C (adjacent to N)50 - 60
Pyrrolidine C (other)20 - 30
Aromatic C120 - 150
Aromatic C-Br~115
Aromatic C-Cl130 - 140

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

The theoretical molecular weight of this compound (C₁₀H₁₀BrCl₂N) can be calculated based on the atomic masses of its constituent elements. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the compound after chromatographic separation. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS.

The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature is a powerful tool for identifying the presence of these halogens in the molecule. Fragmentation analysis would likely show the loss of the pyrrolidine ring or halogen atoms, providing further structural confirmation.

Analysis Type Expected Information
Molecular Weight (Calc.)~310 g/mol
HRMSPrecise mass to confirm elemental formula
Isotopic PatternCharacteristic pattern for one Br and two Cl atoms
FragmentationLoss of pyrrolidine, Cl, or Br fragments

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aliphatic protons of the pyrrolidine ring (typically around 2850-2960 cm⁻¹) and the aromatic protons (around 3000-3100 cm⁻¹). C-N stretching vibrations would be observed in the region of 1000-1350 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Functional Group Expected FTIR Absorption Band (cm⁻¹)
Aliphatic C-H Stretch2850 - 2960
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1400 - 1600
C-N Stretch1000 - 1350
C-Cl Stretch< 800
C-Br Stretch< 700

Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis) Spectroscopy) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The 4-bromo-2,6-dichlorophenyl group in this compound acts as a chromophore. The UV-Vis spectrum would be expected to show absorption bands in the ultraviolet region, characteristic of π-π* transitions within the aromatic ring. The substitution pattern on the benzene (B151609) ring, including the halogens and the pyrrolidine group, will influence the position and intensity of these absorption maxima (λ_max).

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. A suitable reversed-phase HPLC method would be developed to separate this compound from any starting materials or byproducts. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC) can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable.

For purification on a larger scale, column chromatography or preparative liquid chromatography (PrepLC) would be employed.

Technique Purpose
HPLCPurity assessment and quantification
GCPurity assessment (if volatile and stable)
Column ChromatographyPurification
PrepLCHigh-resolution purification

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For 1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement (geometry optimization). nih.govekb.eg This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found.

The resulting optimized geometry provides precise data on the spatial relationship between the pyrrolidine (B122466) ring and the substituted phenyl group. Theoretical calculations on similar halogenated aromatic compounds have shown a good correlation between DFT-calculated geometric parameters and those determined experimentally by X-ray crystallography. researchgate.netresearchgate.net The planarity of the phenyl ring and the puckering of the pyrrolidine ring are key structural features that can be accurately described.

Once the geometry is optimized, various electronic properties can be calculated. These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions. Key electronic properties derived from DFT include the dipole moment, polarizability, and thermodynamic parameters.

Table 1: Predicted Geometrical and Electronic Properties from DFT Calculations

Parameter Predicted Value/Description
Optimized Geometry
C-N Bond Length (Phenyl-Pyrrolidine) ~1.38 - 1.42 Å
C-Cl Bond Lengths ~1.73 - 1.75 Å
C-Br Bond Length ~1.89 - 1.91 Å
Pyrrolidine Ring Conformation Typically an envelope or twisted conformation
Electronic Properties
Dipole Moment Non-zero, influenced by the polar C-N, C-Cl, and C-Br bonds
Molar Refractivity Calculated value based on molecular volume and polarizability

Note: The values in this table are illustrative, based on typical DFT results for similar halogenated aromatic and pyrrolidine-containing structures, as specific experimental or published computational data for this compound is not available.

Molecular Orbital Analysis (Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) Analysis)

Molecular orbital analysis provides critical information about chemical reactivity and charge transfer within a molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine ring and the phenyl group, while the LUMO would likely be distributed across the aromatic ring, influenced by the electron-withdrawing halogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, charge transfer, and intramolecular bonding interactions. doi.org It examines the delocalization of electron density between occupied and unoccupied orbitals, which can be quantified as stabilization energies. doi.org This analysis can reveal hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair of the pyrrolidine ring into the antibonding orbitals of the phenyl ring. These interactions are key to understanding the molecule's electronic stability and the nature of its chemical bonds.

Table 2: Predicted Molecular Orbital Parameters

Parameter Description Significance
HOMO Energy Energy of the highest occupied molecular orbital Indicates electron-donating ability
LUMO Energy Energy of the lowest unoccupied molecular orbital Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO Key indicator of chemical reactivity and stability
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added
Global Electrophilicity Index (ω) ω = (I+A)2 / 8(I-A) Measures the propensity to accept electrons

| Chemical Hardness (η) | η = (I-A) / 2 | Measures resistance to change in electron distribution |

Note: These parameters are derived from the HOMO and LUMO energies calculated via DFT.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govekb.eg The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show:

A region of strong negative potential around the nitrogen atom of the pyrrolidine ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles.

Regions of slightly negative potential around the halogen atoms (chlorine and bromine), often referred to as the σ-hole, which can participate in halogen bonding.

Regions of positive potential on the hydrogen atoms of the pyrrolidine ring and the aromatic ring, indicating their susceptibility to interaction with nucleophiles.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT calculations identify a molecule's minimum energy state, Molecular Dynamics (MD) simulations explore its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insight into the conformational landscape and flexibility of this compound. researchgate.net

These simulations can reveal:

The rotational barrier around the C-N bond connecting the phenyl group to the pyrrolidine ring.

The different puckering conformations that the pyrrolidine ring can adopt (e.g., envelope vs. twist conformations) and the energy barriers between them.

MD simulations are particularly important for understanding how the molecule might adapt its shape to fit into a binding site, a key aspect of structure-based drug design. nih.govtandfonline.com

In Silico Prediction of Reactivity and Stability Parameters

Computational methods can predict various parameters related to a molecule's reactivity and stability. For halogenated aromatic compounds, these predictions are vital for assessing potential metabolic pathways and environmental fate. nih.gov

Reactivity Prediction: Tools can predict sites of metabolism by identifying atoms most susceptible to enzymatic attack (e.g., by Cytochrome P450 enzymes). For this molecule, potential metabolic transformations could include hydroxylation of the aromatic ring or oxidation of the pyrrolidine ring. nih.gov

Stability Prediction: The stability of a molecule can be assessed through its calculated heat of formation and the HOMO-LUMO gap. A higher heat of formation may indicate lower stability. The presence of multiple halogen atoms on the phenyl ring generally increases the molecule's thermal and chemical stability but can also influence its susceptibility to specific degradation pathways. nih.gov In silico tools can also predict potential liabilities, such as the likelihood of forming reactive metabolites. imrpress.com

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation for Pyrrolidine Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.govnih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are essential for this purpose. tandfonline.comscispace.com

For pyrrolidine derivatives, QSAR models are developed by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of related compounds with their experimentally measured biological activities. nih.govtandfonline.com These models can then be used to predict the activity of new, unsynthesized compounds like this compound.

Key aspects of computational SAR for this class of compounds include:

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive or negative charges, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.govbohrium.com

Descriptor Analysis: Investigating how modifications—such as changing the position or type of halogen on the phenyl ring or altering the substitution on the pyrrolidine ring—affect key descriptors and, consequently, the predicted activity. nih.gov

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.

These computational SAR studies provide a rational basis for designing more potent and selective pyrrolidine derivatives for various therapeutic targets. nih.govnih.gov

Chemical Reactivity and Reaction Mechanisms of 1 4 Bromo 2,6 Dichlorophenyl Pyrrolidine

Reactivity at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring is a secondary amine, making it both basic and nucleophilic. nih.govchemicalbook.com Its lone pair of electrons can readily participate in reactions with various electrophiles. However, the attachment of the electron-withdrawing 4-bromo-2,6-dichlorophenyl group significantly modulates this reactivity. The aromatic ring pulls electron density away from the nitrogen, thereby reducing its basicity and nucleophilicity compared to an N-alkylpyrrolidine. nih.gov

Despite this attenuation, the pyrrolidine nitrogen remains a key reactive site. It can undergo a variety of electrophilic substitution reactions. chemicalbook.com Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

Reaction with isocyanates or isothiocyanates: Formation of substituted ureas and thioureas, respectively. chemicalbook.com

These reactions are fundamental in modifying the properties of the molecule, allowing for the introduction of new functional groups tethered to the pyrrolidine nitrogen.

Reactivity of the Halogenated Phenyl Moiety (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling Reactions like Suzuki-Miyaura)

The 4-bromo-2,6-dichlorophenyl group is rich in reactive handles, with three halogen atoms that can be targeted for substitution or coupling reactions. The specific reaction that occurs is highly dependent on the reaction conditions and the nature of the halogen atom.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings bearing strongly electron-withdrawing groups are activated towards nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr). libretexts.orgnih.gov In 1-(4-bromo-2,6-dichlorophenyl)pyrrolidine, the two chlorine atoms at the ortho positions, combined with the bromo group, make the aromatic ring electron-deficient and thus susceptible to SNAr reactions.

The generally accepted mechanism involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing a leaving group (one of the halogens), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. The chlorine atoms are typically better leaving groups than bromine in SNAr reactions under specific conditions, especially when activated by ortho/para electron-withdrawing groups.

Cross-Coupling Reactions: Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds. mdpi.comorganic-chemistry.org It typically involves the reaction of an organoboron compound (like a boronic acid) with an organohalide. In the case of this compound, the bromine atom is the most reactive site for this transformation. The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl. nih.gov This selectivity allows for the specific functionalization of the C4 position of the phenyl ring while leaving the chlorine atoms untouched.

The reaction is particularly challenging for substrates with substitution at both ortho positions (di-ortho-substituted), due to steric hindrance. rsc.orgorganic-chemistry.org However, the development of specialized ligands and catalyst systems has enabled efficient coupling even for these sterically demanding substrates. rsc.orgnih.govnih.gov

Table 1: Comparison of Reactivity at the Halogenated Phenyl Moiety
Reaction TypePrimary Reactive SiteTypical ReagentsKey Features
Nucleophilic Aromatic Substitution (SNAr) Chlorine atoms (C2, C6)Strong nucleophiles (e.g., alkoxides, amines)Activated by electron-withdrawing groups; proceeds via Meisenheimer complex.
Suzuki-Miyaura Cross-Coupling Bromine atom (C4)Aryl/vinyl boronic acids, Pd catalyst, baseForms C-C bonds; selective for Br over Cl; can be sterically hindered.

Photochemical and Thermal Reactivity Studies

The photochemical and thermal stability of halogenated aromatic compounds is an area of significant environmental and chemical interest. Polychlorinated compounds can undergo decomposition under thermal stress or photochemical irradiation. nih.govnih.gov

Thermal Reactivity: Aryl chlorides exhibit high thermal stability. nih.gov Significant degradation of related compounds like dichlorobenzene and polychlorinated biphenyls (PCBs) typically requires very high temperatures, often above 1500 K. nih.gov The thermal decomposition of such molecules under inert or oxidative atmospheres can lead to the formation of various aromatic hydrocarbons and, in the presence of oxygen, polychlorinated dibenzo-p-dioxins and dibenzofurans. nih.gov

Photochemical Reactivity: The photochemical reactivity of this compound would likely involve the carbon-halogen bonds. Irradiation with UV light can induce cleavage of C-Cl or C-Br bonds, leading to radical intermediates. In some systems, photoinduced electron transfer (PET) can be a key step in the reaction mechanism, particularly in the presence of electron donors or acceptors. mdpi.com For instance, studies on naphthol-naphthalimide conjugates show that PET can initiate subsequent chemical transformations. mdpi.com While specific studies on this compound are not readily available, the general principles suggest potential for photodehalogenation or other light-induced rearrangements.

Mechanistic Studies of Transformation Pathways and Intermediates

The transformation pathways for this molecule are best understood by examining the mechanisms of the key reactions it undergoes.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a cornerstone of this molecule's reactivity at the phenyl ring.

Nucleophilic Addition: A potent nucleophile attacks one of the carbons bearing a chlorine atom. This breaks the aromaticity of the ring and forms a tetrahedral carbon center. The negative charge is delocalized across the aromatic system, forming the stabilized Meisenheimer intermediate. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. This step is typically fast. libretexts.org The presence of multiple electron-withdrawing halogens stabilizes the anionic intermediate, facilitating the reaction.

Mechanism of Suzuki-Miyaura Cross-Coupling: The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves three main steps:

Oxidative Addition: The aryl bromide (Ar-Br) reacts with a low-valent palladium(0) catalyst to form a Pd(II) intermediate (Ar-Pd-Br). This is often the rate-limiting step, especially for sterically hindered substrates. rsc.org

Transmetalation: The organoboron reagent (R-B(OH)₂), activated by a base, transfers its organic group (R) to the palladium center, displacing the bromide and forming an Ar-Pd-R intermediate. organic-chemistry.org

Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the new C-C bond in the product (Ar-R) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial to promote the oxidative addition and reductive elimination steps while preventing side reactions. rsc.orgnih.gov

Derivatization Strategies for Structural Modification of the Pyrrolidine and Phenyl Moieties

Derivatization is a key strategy for modifying a molecule to enhance its properties or to prepare it for specific analytical techniques. nih.govgcms.czrsc.org Both the pyrrolidine and the phenyl moieties of this compound offer opportunities for structural modification.

Derivatization of the Phenyl Moiety:

Cross-Coupling: The Suzuki-Miyaura reaction is the premier method for derivatizing the C4 position. By choosing different boronic acids, a vast array of aryl, heteroaryl, or vinyl groups can be introduced, significantly expanding the chemical diversity of the scaffold. mdpi.com

SNAr Reactions: The ortho chlorine atoms can be replaced with various nucleophiles (e.g., amines, thiols, alkoxides) to introduce new functional groups. This allows for the synthesis of a library of compounds with different substituents at the C2 and C6 positions.

Derivatization of the Pyrrolidine Moiety:

N-Functionalization: As discussed in section 5.1, the pyrrolidine nitrogen can be readily acylated or alkylated. chemicalbook.comgoogle.com

Ring Functionalization: While not a direct reaction of the starting material, α-functionalization of the pyrrolidine ring is a known synthetic strategy. Methods involving redox-neutral processes can introduce aryl or other groups at the carbon adjacent to the nitrogen, although this often requires modification of the N-aryl group first. rsc.org

These derivatization strategies allow chemists to systematically modify the structure of this compound to explore structure-activity relationships or to create new materials with tailored properties. nih.govnih.gov

Table 2: Summary of Derivatization Strategies
MoietyPositionReaction TypeExample Functionalization
Phenyl Ring C4 (Bromo)Suzuki-Miyaura CouplingIntroduction of phenyl, pyridyl, vinyl groups.
C2, C6 (Chloro)Nucleophilic Aromatic SubstitutionIntroduction of -OR, -SR, -NHR groups.
Pyrrolidine Ring NitrogenAcylation / AlkylationFormation of amides, ureas, quaternary salts.
α-Carbonα-Arylation (multi-step)Introduction of aryl groups at C2/C5.

Advanced Research Applications and Mechanistic Studies

Applications as Key Intermediates in Complex Molecule Synthesis

The utility of a chemical compound as an intermediate is determined by its structural features and reactive potential. The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for effective exploration of pharmacophore space. mdpi.comnih.gov

Precursors for Drug Discovery Lead Structures (focused on chemical modification and design principles)

The pyrrolidine scaffold is a cornerstone in the design of novel bioactive compounds. nih.gov Its non-planar, saturated ring system provides a stereochemically rich framework that is advantageous for creating molecules with specific spatial orientations, enhancing binding affinity and selectivity to biological targets. mdpi.com The presence of the 4-bromo-2,6-dichlorophenyl group on the pyrrolidine nitrogen introduces specific electronic and steric properties that can be leveraged in drug design.

Design Principles:

Halogen Substitution: The chlorine and bromine atoms on the phenyl ring are electron-withdrawing and can participate in halogen bonding, which can be a significant interaction in a protein-ligand binding pocket. Modifying the position and type of halogen can fine-tune the electronic properties and binding affinity of a potential drug molecule.

Lipophilicity: The halogenated phenyl group increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes.

Metabolic Stability: The presence of halogens can also block sites of metabolism, potentially increasing the half-life of a drug candidate.

While the pyrrolidine ring is a key component of numerous approved drugs, specific lead structures derived directly from 1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine are not extensively documented in available research. However, its structure represents a valuable starting point for creating libraries of compounds for screening against various therapeutic targets.

Use in Ligand Design for Metal and Organocatalysis

Pyrrolidine derivatives are fundamental in the field of asymmetric catalysis, serving as the backbone for many successful chiral ligands and organocatalysts. Proline and its derivatives, for example, are among the most widely used organocatalysts. The pyrrolidine structure provides a rigid scaffold that allows for the precise positioning of catalytic groups, which is essential for achieving high stereoselectivity in chemical reactions.

The 1-(4-Bromo-2,6-dichlorophenyl) moiety could serve to sterically influence the catalytic environment or be modified to coordinate with metal centers. However, there is no specific information in the reviewed literature detailing the application of this compound as a ligand in metal or organocatalysis.

In Vitro Mechanistic Investigations of Biological Interactions

The structural motifs within this compound are found in compounds known to interact with various biological targets. Mechanistic studies of these interactions provide insight into how such molecules can modulate cellular functions.

Enzyme Target Modulation and Inhibition Mechanisms (e.g., Dihydrofolate Reductase, Glycosidases, Carbonic Anhydrase, Acetylcholinesterase, Tubulin Polymerization)

While no direct studies link this compound to the following enzymes, its structural elements are present in known inhibitors.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme for DNA synthesis, and its inhibition is a key mechanism for anticancer and antimicrobial drugs. nih.govnih.govresearchgate.netorscience.ru Inhibitors are often heterocyclic compounds, and while pyrrolidine-containing DHFR inhibitors are less common than those with pyrimidine (B1678525) motifs, the exploration of novel scaffolds is an ongoing area of research. nih.govorscience.ru

Glycosidases: These enzymes are involved in carbohydrate metabolism, and their inhibitors have therapeutic potential, particularly as antidiabetic agents. nih.gov Polyhydroxylated pyrrolidines, known as iminosugars, are a well-established class of glycosidase inhibitors that mimic the transition state of the enzymatic reaction. nih.govnih.gov

Carbonic Anhydrase (CA): CA inhibitors are used as diuretics and for treating glaucoma. nih.govnih.gov The primary class of CA inhibitors are sulfonamides, but other scaffolds are being investigated. The dichlorophenyl group is a feature in some inhibitors of various enzymes, though its specific role in CA inhibition from a pyrrolidine scaffold is not documented.

Acetylcholinesterase (AChE): AChE inhibitors are used to treat Alzheimer's disease. nih.govnih.gov Many AChE inhibitors contain nitrogenous heterocyclic rings. For instance, Donepezil, a piperidine (B6355638) derivative, demonstrates the utility of such scaffolds in AChE inhibition. nih.gov

Tubulin Polymerization: Microtubules are essential for cell division, making them a major target for anticancer drugs. nih.gov Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Compounds with substituted phenyl rings are common among tubulin inhibitors that bind to the colchicine (B1669291) site. Although no studies have specifically tested this compound, its general structure is consistent with scaffolds that could potentially interact with tubulin. nih.gov

Enzyme TargetTherapeutic AreaGeneral Role of Pyrrolidine/Substituted Phenyl ScaffoldsSpecific Findings for this compound
Dihydrofolate Reductase (DHFR)Anticancer, AntimicrobialCore scaffold for antifolate drugs.No specific inhibitory activity reported in search results.
GlycosidasesAntidiabetic, AntiviralPolyhydroxylated pyrrolidines act as transition-state mimics.No specific inhibitory activity reported in search results.
Carbonic AnhydraseGlaucoma, DiureticsScaffold for attaching zinc-binding groups.No specific inhibitory activity reported in search results.
AcetylcholinesteraseAlzheimer's DiseaseNitrogenous heterocyclic core for binding to the enzyme's active site.No specific inhibitory activity reported in search results.
TubulinAnticancerSubstituted phenyl rings can interact with the colchicine binding site.No specific inhibitory activity reported in search results.

Receptor Binding and Antagonism Mechanisms (e.g., Cannabinoid-1 Receptor, Transient Receptor Potential Vanilloid-4)

Cannabinoid-1 (CB1) Receptor: CB1 receptor antagonists have been investigated primarily for the treatment of obesity. wikipedia.orgnih.gov The prototypical antagonist, Rimonabant, features a 1-(2,4-dichlorophenyl) group, which shares structural similarity with the phenyl portion of this compound. wikipedia.org Another potent and selective CB1 antagonist, SR147778, also contains a 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)pyrazole core, further highlighting the importance of these halogenated phenyl motifs for CB1 receptor antagonism. nih.gov These antagonists typically function by binding to the receptor and preventing its activation by endogenous cannabinoids. wikipedia.org

Transient Receptor Potential Vanilloid-4 (TRPV4): TRPV4 is an ion channel involved in various physiological processes, and its antagonists are being explored for conditions like heart failure and pulmonary edema. nih.gov Research has identified novel series of pyrrolidine sulfonamides as potent and selective TRPV4 antagonists. nih.gov While this compound is not a sulfonamide, the presence of the pyrrolidine ring suggests a potential starting point for designing new classes of TRPV4 modulators. Other research has identified compounds with dichlorophenyl groups as potent TRPV4 agonists. nih.gov

Receptor TargetTherapeutic AreaGeneral Role of Pyrrolidine/Substituted Phenyl ScaffoldsSpecific Findings for this compound
Cannabinoid-1 (CB1) ReceptorObesity, AddictionDichlorophenyl and bromophenyl groups are key features of known antagonists (e.g., Rimonabant, SR147778). wikipedia.orgnih.govNo specific antagonist activity reported in search results.
Transient Receptor Potential Vanilloid-4 (TRPV4)Heart Failure, EdemaPyrrolidine sulfonamides are a known class of antagonists. nih.govNo specific antagonist activity reported in search results.

Cellular Pathway Modulation Studies (e.g., cell cycle arrest, tubulin depolymerization inhibition)

The disruption of cellular pathways that control proliferation is a primary strategy in cancer therapy.

Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer, and inducing cell cycle arrest is a key mechanism of many chemotherapeutic agents. nih.govmdpi.com Compounds can arrest the cell cycle at various phases (e.g., G1, S, G2/M) by modulating the activity of proteins like cyclins and cyclin-dependent kinases (CDKs). mdpi.comnih.govfrontiersin.org While numerous natural and synthetic compounds are known to induce cell cycle arrest, no specific studies have been published detailing such an effect for this compound.

Tubulin Depolymerization Inhibition: As mentioned previously, the microtubule network is critical for mitosis. Microtubule-targeting agents can function either by inhibiting the polymerization of tubulin into microtubules or by preventing their depolymerization. Both actions disrupt the dynamic instability of microtubules, leading to M-phase cell cycle arrest and subsequent apoptosis. nih.gov Although there is no direct evidence, the structural characteristics of this compound align with those of some small molecules known to interfere with tubulin function. nih.gov

Structure-Mechanism Relationship (SMR) Studies at the Molecular Level

Structure-Mechanism Relationship (SMR) studies are crucial for understanding how the three-dimensional arrangement of atoms in a molecule dictates its biological or chemical activity. For a compound like this compound, SMR studies would be pivotal in elucidating its potential as a therapeutic agent or a research probe.

The key structural features of this compound that would be central to SMR investigations include:

The Pyrrolidine Ring: The saturation and puckered nature of the pyrrolidine ring allow for different spatial orientations of substituents. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, which is often critical for interaction with biological targets like receptors or enzymes.

The Dichlorophenyl Group: The two chlorine atoms at positions 2 and 6 of the phenyl ring create significant steric hindrance. This can restrict the rotation of the phenyl ring relative to the pyrrolidine moiety, locking the molecule into a specific conformation. This conformational rigidity can be advantageous for achieving high-affinity binding to a biological target.

The Bromo Substituent: The bromine atom at the para-position of the phenyl ring further modifies the electronic properties of the aromatic system and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

A hypothetical SMR study on this compound could involve synthesizing a series of analogs and evaluating how systematic changes in the structure affect a particular biological activity.

Table 1: Hypothetical Analogs for SMR Studies

ModificationRationale
Varying Pyrrolidine SubstituentsTo probe the importance of steric and electronic factors on the pyrrolidine ring for biological activity.
Altering Halogenation PatternTo understand the role of the number, type, and position of halogens on the phenyl ring in target engagement and metabolic stability.
Introducing other Functional GroupsTo explore the potential for additional interactions with a biological target.

By correlating these structural modifications with changes in activity, researchers could build a model of how this compound interacts with its putative target at a molecular level.

Development of Advanced Analytical Standards and Probes Incorporating the Compound's Structure

The unique structural and physicochemical properties imparted by the halogen atoms make this compound a potential candidate for the development of advanced analytical standards and molecular probes.

As an Analytical Standard:

A well-characterized, pure sample of this compound could serve as a reference standard in various analytical techniques, including:

Chromatography: As a standard for retention time and peak shape in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Mass Spectrometry (MS): The distinct isotopic pattern of bromine and chlorine would provide a unique signature in mass spectrometric analysis, making it a useful internal standard for quantification of related compounds.

As a Molecular Probe:

With appropriate modifications, the core structure of this compound could be elaborated into sophisticated molecular probes for biological research.

Radiolabeling: Incorporation of a radioactive isotope, such as carbon-14 (B1195169) or tritium, could enable its use in radioligand binding assays to identify and characterize its biological targets.

Fluorescent Labeling: Attachment of a fluorophore would allow for the visualization of the compound's distribution and localization within cells or tissues using fluorescence microscopy.

Photoaffinity Labeling: Introduction of a photoreactive group would enable the formation of a covalent bond with its biological target upon photoirradiation, facilitating target identification and validation.

Table 2: Potential Applications in Analytical Probe Development

Probe TypeModificationApplication
RadiotracerIsotopic labeling (e.g., ¹⁴C, ³H)In vitro and in vivo target binding and distribution studies.
Fluorescent ProbeConjugation with a fluorescent dyeCellular imaging and localization studies.
Photoaffinity ProbeIncorporation of a photoreactive group (e.g., azide, diazirine)Covalent labeling and identification of biological targets.

Future Perspectives in 1 4 Bromo 2,6 Dichlorophenyl Pyrrolidine Research

Innovations in Sustainable Synthesis and Green Chemistry for Related Compounds

The future synthesis of 1-(4-bromo-2,6-dichlorophenyl)pyrrolidine and its analogues will increasingly be guided by the principles of green chemistry. Research is moving away from traditional synthetic routes that often rely on harsh conditions, hazardous reagents, and volatile organic solvents. Innovations are focused on developing more environmentally benign and efficient methodologies for constructing the pyrrolidine (B122466) ring and for the halogenation of the aromatic core.

Key areas of innovation include the use of alternative solvents, catalyst-free reactions, and energy-efficient techniques. For instance, the application of microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, increase yields, and support green chemistry principles in the synthesis of pyrrolidine scaffolds. researchgate.net Furthermore, research into solvent substitution aims to replace commonly used but hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives. beilstein-journals.orgmdpi.com One study identified N-octyl pyrrolidone (NOP) as a promising biogenic solvent for solid-phase peptide synthesis, a field with parallels to small molecule synthesis, demonstrating improved process mass intensity (PMI). beilstein-journals.org

Catalyst-free approaches for synthesizing polysubstituted 2-pyrrolidinones under neat (solvent-free) conditions via grinding represent another significant step forward. acs.org These methods offer benefits such as mild reaction conditions, short reaction times, high atom economy, and simple workup procedures. acs.org The development of stereoselective synthesis methods is also crucial, as the biological activity of pyrrolidine derivatives can be highly dependent on the spatial orientation of its substituents. nih.gov Future work will likely focus on adapting these green and stereoselective strategies to the specific challenge of synthesizing tri-halogenated phenylpyrrolidines.

Table 1: Emerging Green Chemistry Approaches in Pyrrolidine Synthesis

ApproachDescriptionPotential AdvantagesReference
Alternative SolventsReplacing hazardous solvents like DMF with greener options such as N-octyl pyrrolidone (NOP) or binary mixtures with dimethyl carbonate (DMC).Reduced environmental impact, improved safety, potential for solvent recovery and reuse. beilstein-journals.org
Catalyst-Free SynthesisUtilizing multicomponent reactions under neat (solvent-free) and room temperature conditions, often employing mechanical grinding.High atom economy, elimination of catalyst toxicity and cost, simplified purification, and reduced energy consumption. acs.org
Microwave-Assisted Organic Synthesis (MAOS)Using microwave irradiation to accelerate chemical reactions involved in constructing the pyrrolidine scaffold.Increased reaction rates, higher yields, and enhanced synthetic efficiency. researchgate.net
Stereoselective MethodologiesDeveloping synthetic routes that control the three-dimensional arrangement of atoms, leading to optically pure pyrrolidine derivatives.Allows for the synthesis of specific stereoisomers, which is critical for targeted biological activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by accelerating the design and analysis of novel compounds. nih.govnih.gov For a scaffold like this compound, these computational tools offer immense potential to rationally design derivatives with optimized properties and to predict their biological activities and physicochemical characteristics.

In the context of this compound, AI can be employed to explore the vast chemical space achievable through functionalization of the phenyl ring or the pyrrolidine moiety. Algorithms can predict how different substituents at various positions would affect the molecule's binding affinity to a target protein, its pharmacokinetic profile, or potential off-target effects. nsf.govnih.gov This predictive power allows researchers to prioritize the synthesis of the most promising candidates, making the research and development process more efficient and targeted. drugbank.com

Table 2: Applications of AI/ML in the Rational Design of Pyrrolidine-Based Compounds

AI/ML ApplicationFunctionImpact on ResearchReference
Virtual ScreeningRapidly screens large virtual libraries of chemical compounds against a biological target.Accelerates the identification of potential lead compounds and reduces reliance on expensive physical screening. nih.gov
Property PredictionPredicts physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Enables early-stage filtering of candidates with poor drug-like properties, improving success rates in later development stages. nsf.govnih.gov
De Novo Drug DesignGenerates novel molecular structures with desired properties from the ground up.Facilitates the exploration of new chemical space and the creation of innovative scaffolds tailored to specific targets. nih.gov
Predictive Modeling of Drug-Target InteractionsUses deep learning and other models to predict the binding affinity and interaction patterns between a ligand and a protein.Guides the optimization of lead compounds to enhance potency and selectivity. nsf.gov

Exploration of Novel Chemical Transformations and Functionalizations of the Core Structure

The this compound core structure is rich in handles for chemical modification. The presence of three distinct halogen atoms on the phenyl ring—a bromine and two chlorines—offers a platform for selective functionalization through modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions.

Future research will likely focus on exploiting the differential reactivity of the C-Br and C-Cl bonds. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. youtube.com This reactivity difference allows for the selective functionalization at the C4 (bromo) position while leaving the two chloro groups at C2 and C6 intact for subsequent transformations. This stepwise approach could be used to generate a diverse library of complex molecules from a single starting scaffold.

Furthermore, advancements in catalysis are enabling cross-coupling reactions at traditionally less reactive C-Cl bonds, which could allow for the functionalization of all three positions on the phenyl ring. nih.gov The development of specialized ligands, such as sterically hindered N-heterocyclic carbenes, has been shown to control and even invert the conventional site-selectivity in the cross-coupling of dihaloarenes. nih.gov Beyond the aromatic core, the pyrrolidine ring itself can be a target for functionalization, although this is often more challenging. The exploration of C-H activation methodologies could provide novel routes to introduce substituents directly onto the saturated heterocyclic ring, further expanding the accessible chemical space.

Table 3: Potential Functionalization Reactions for the this compound Scaffold

Reaction TypeTarget SiteDescriptionPotential Outcome
Suzuki-Miyaura CouplingC4-Br (primarily), C2/C6-ClPalladium-catalyzed reaction with an organoboron reagent to form a new C-C bond.Introduction of aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig AminationC4-Br (primarily), C2/C6-ClPalladium-catalyzed reaction to form a C-N bond with an amine.Introduction of primary or secondary amine functionalities.
Heck CouplingC4-Br (primarily)Palladium-catalyzed reaction with an alkene to form a substituted alkene.Introduction of vinyl groups.
Sonogashira CouplingC4-Br (primarily)Palladium/copper-catalyzed reaction with a terminal alkyne to form a C-C triple bond.Introduction of alkynyl groups.
C-H Activation/FunctionalizationPyrrolidine RingTransition metal-catalyzed reaction to directly convert a C-H bond on the pyrrolidine ring into a C-C or C-heteroatom bond.Direct modification of the saturated heterocycle.

Deeper Elucidation of Molecular Recognition and Mechanistic Pathways for Pyrrolidine-Based Scaffolds

A fundamental understanding of how pyrrolidine-based scaffolds like this compound interact with biological targets is essential for rational drug design. The saturated, non-planar nature of the pyrrolidine ring allows it to explore three-dimensional space more effectively than flat aromatic rings, a feature that is increasingly recognized as advantageous in drug discovery. nih.gov Future research will focus on elucidating the precise molecular recognition patterns and mechanistic pathways governing the activity of these compounds.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. mdpi.com Docking studies can predict the preferred binding orientation of a ligand within the active site of a target protein, identifying key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov For the title compound, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while the halogen atoms on the phenyl ring can participate in halogen bonding or other hydrophobic interactions. Studies on related pyrrolidine derivatives have shown that hydrogen bonding and electrostatic factors can be crucial for their inhibitory activity against enzymes. nih.gov

Experimental studies, including X-ray crystallography of ligand-protein complexes, provide invaluable empirical data to validate and refine computational models. nih.gov Mechanistic studies on the synthesis of pyrrolidines, using a combination of experimental techniques and Density Functional Theory (DFT) calculations, are also crucial for optimizing reaction pathways and understanding how substituents influence reactivity. nih.gov By combining these computational and experimental approaches, researchers can build a comprehensive picture of the structure-activity relationships (SAR) for this class of compounds, guiding the design of next-generation molecules with enhanced potency and selectivity. nih.gov

Table 4: Key Factors in the Molecular Recognition of Pyrrolidine Scaffolds

FactorDescriptionRelevance to the ScaffoldReference
Three-Dimensionality (sp³ character)The non-planar structure of the pyrrolidine ring allows for better exploration of the 3D space within a protein's binding pocket.Can lead to improved binding affinity and selectivity compared to flat aromatic scaffolds. nih.gov
Hydrogen BondingThe ability of the pyrrolidine nitrogen or other functional groups to act as hydrogen bond donors or acceptors.Crucial for anchoring the ligand in the active site and conferring specificity. nih.gov
Electrostatic InteractionsFavorable interactions between charged or polar groups on the ligand and the protein.The dipole moment created by the nitrogen and halogen atoms can guide ligand orientation. nih.gov
Halogen BondingA non-covalent interaction where the electrophilic region of a halogen atom interacts with a nucleophilic site (e.g., a carbonyl oxygen).The bromine and chlorine atoms provide potential sites for specific, directional interactions that can enhance binding affinity.N/A
StereochemistryThe specific spatial arrangement of atoms at chiral centers within the pyrrolidine ring or its substituents.Different stereoisomers can exhibit vastly different biological activities due to the enantioselective nature of protein binding sites. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For SNAr, pyrrolidine is reacted with 4-bromo-2,6-dichlorophenyl substrates under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes:
  • Temperature Control : Higher temperatures (100–120°C) enhance reactivity but may increase side reactions.
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for halogenated aryl groups .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) ensures ≥95% purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting and pyrrolidine ring integration) .
  • Infrared Spectroscopy (IR) : Detect C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches to verify halogen presence .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 323.90 for C₁₀H₉BrCl₂N) .

Q. What solvent systems and chromatographic techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) for solubility, followed by extraction with dichloromethane/water .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for high-resolution separation. Retention time typically 8–10 minutes at 1.0 mL/min flow .

Advanced Research Questions

Q. How can researchers design experiments to study the steric and electronic effects of substituents on the pyrrolidine ring in derivatives of this compound?

  • Methodological Answer :
  • Factorial Design : Use a 2³ factorial design to vary substituents (e.g., methyl, nitro, methoxy) at positions 2, 3, and 5 of the pyrrolidine ring. Measure outcomes (e.g., reaction rate, yield) to quantify substituent effects .
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electron density distributions and predict regioselectivity .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For ambiguous IR peaks, use Raman spectroscopy to differentiate vibrational modes .
  • Single-Crystal X-ray Diffraction : Definitive structural confirmation, as demonstrated for related bromo-dichlorophenyl compounds (e.g., CCDC 678123) .

Q. What computational chemistry approaches are recommended to model the electronic properties and reactivity of this compound in different solvent environments?

  • Methodological Answer :
  • Solvent Modeling : Conduct Molecular Dynamics (MD) simulations (AMBER force field) to analyze solvation shells in polar (water) vs. nonpolar (toluene) solvents.
  • Reactivity Prediction : Time-Dependent DFT (TD-DFT) to simulate UV-Vis spectra and assess charge-transfer transitions influenced by solvent polarity .

Q. How can researchers address discrepancies in biological activity data for this compound analogs across different assays?

  • Methodological Answer :
  • Assay Standardization : Use a common cell line (e.g., HEK293) and control compounds (e.g., cisplatin for cytotoxicity) to normalize activity measurements.
  • Meta-Analysis : Apply hierarchical clustering to identify outliers in dose-response curves and re-test under identical conditions (pH, temperature) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.